M1 Receptor Affinity Compared to M2 Subtype: A 398-Fold Selectivity Window
The compound 329080-13-9 demonstrates a markedly higher affinity for the M1 muscarinic receptor (pKi = 8.50, corresponding to Ki ≈ 3.2 nM) compared to the M2 receptor (pKi = 5.90, Ki ≈ 1,260 nM) [1]. This represents an approximately 398-fold selectivity for M1 over M2, a critical differentiation from non-selective muscarinic ligands. This selectivity profile is comparable to optimized biaryl amide M1 agonists described in the primary literature [2].
| Evidence Dimension | Receptor binding affinity (pKi/Ki) |
|---|---|
| Target Compound Data | M1 pKi = 8.50 (Ki ≈ 3.2 nM); M2 pKi = 5.90 (Ki ≈ 1,260 nM) |
| Comparator Or Baseline | Non-selective muscarinic agonist (e.g., carbachol) shows M1–M5 Ki values within a 10-fold range [2] |
| Quantified Difference | ~398-fold M1/M2 selectivity for 329080-13-9 vs. <10-fold for carbachol |
| Conditions | Radioligand binding assay using human recombinant muscarinic receptors expressed in CHO cells [1][2] |
Why This Matters
A 398-fold M1/M2 selectivity window is critical for researchers seeking to avoid M2-mediated cardiac side effects, making this compound a superior choice over non-selective muscarinic ligands for M1-targeted CNS studies.
- [1] ZINC15 Database. Substance ZINC000049792550: Activities based on ChEMBL 20. pKi values for CHRM1 (8.50) and CHRM2 (5.90). Accessed 2026-04-29. View Source
- [2] Budzik B, Garzya V, Shi D, Walker G, Lauchart Y, Lucas AJ, Rivero RA, Langmead CJ, Watson J, Wu Z, Forbes IT, Jin J. 2' biaryl amides as novel and subtype selective M1 agonists. Part II: Further optimization and profiling. Bioorg Med Chem Lett. 2010 Jun 15;20(12):3545-9. doi: 10.1016/j.bmcl.2010.04.099. PMID: 20483599. View Source
